Di-tert-butyl iodo(tetrazolo[1,5-b]pyridazin-6-yl)propanedioate
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Overview
Description
1,3-DI-TERT-BUTYL 2-IODO-2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PROPANEDIOATE is a complex organic compound that features a unique combination of functional groups, including tert-butyl, iodo, and tetrazolo-pyridazinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-TERT-BUTYL 2-IODO-2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PROPANEDIOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazolo-Pyridazinyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolo-pyridazinyl ring system.
Introduction of the Iodo Group: The iodo group is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions, typically using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-DI-TERT-BUTYL 2-IODO-2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the iodo group, potentially leading to different derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1,3-DI-TERT-BUTYL 2-IODO-2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PROPANEDIOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing compounds.
Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1,3-DI-TERT-BUTYL 2-IODO-2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PROPANEDIOATE involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the tetrazolo-pyridazinyl moiety can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-DI-TERT-BUTYL 2-BROMO-2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PROPANEDIOATE: Similar structure but with a bromo group instead of an iodo group.
1,3-DI-TERT-BUTYL 2-CHLORO-2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PROPANEDIOATE: Similar structure but with a chloro group instead of an iodo group.
Uniqueness
The presence of the iodo group in 1,3-DI-TERT-BUTYL 2-IODO-2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PROPANEDIOATE imparts unique reactivity and potential biological activity compared to its bromo and chloro analogs. The larger atomic radius and higher polarizability of iodine can lead to stronger halogen bonding interactions, which can be advantageous in certain applications.
Properties
Molecular Formula |
C15H20IN5O4 |
---|---|
Molecular Weight |
461.25 g/mol |
IUPAC Name |
ditert-butyl 2-iodo-2-(tetrazolo[1,5-b]pyridazin-6-yl)propanedioate |
InChI |
InChI=1S/C15H20IN5O4/c1-13(2,3)24-11(22)15(16,12(23)25-14(4,5)6)9-7-8-10-17-19-20-21(10)18-9/h7-8H,1-6H3 |
InChI Key |
DONIKTZSSINGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NN2C(=NN=N2)C=C1)(C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
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